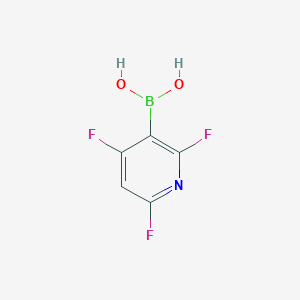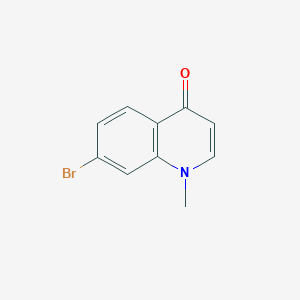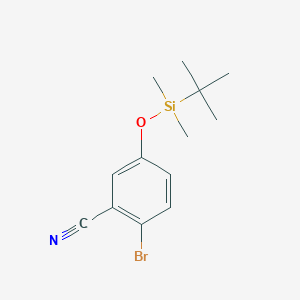![molecular formula C9H14N2O2 B13474156 [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine: is a heterocyclic compound featuring an oxazole ring fused with an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . The reaction conditions often include the use of ionic liquids to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate oxidation under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides additional steric and electronic effects that enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Uniqueness: The unique combination of the oxazole and oxane rings in [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine provides distinct structural and electronic properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C9H14N2O2/c10-6-8-5-9(11-13-8)7-1-3-12-4-2-7/h5,7H,1-4,6,10H2 |
Clé InChI |
JHWUDPLIXQIKIW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NOC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
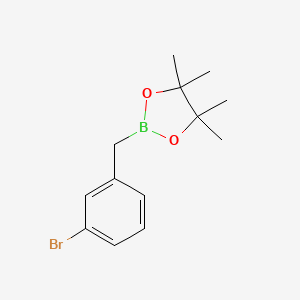
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)

![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
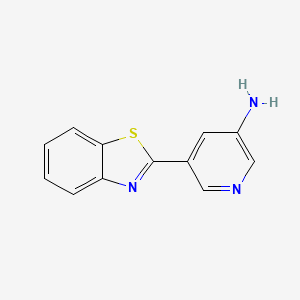
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)


![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

